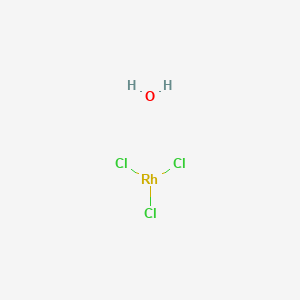

Rhodium trichloride hydrate

Description

Significance in Transition Metal Chemistry

As a coordination complex, rhodium trichloride (B1173362) hydrate (B1144303) is a key player in transition metal chemistry. chemimpex.com Its ability to form a variety of complexes is central to its importance. cymitquimica.comwikiwand.com The rhodium atom, in its +3 oxidation state, readily undergoes substitution reactions where the water and chloride ligands are replaced by other, more basic ligands. wikipedia.orgwikiwand.com This reactivity allows for the synthesis of a vast array of organorhodium compounds. wikipedia.org The study of these complexes and their reactions provides fundamental insights into bonding, structure, and reactivity in transition metal chemistry.

Role as a Key Precursor in Diverse Rhodium-Based Systems

Rhodium trichloride hydrate is a fundamental starting material for the synthesis of numerous other rhodium compounds and catalysts. safina.euchemimpex.com Its versatility as a precursor stems from its solubility and reactivity. wikipedia.org It serves as the entry point for the creation of a wide range of rhodium(I) and rhodium(III) complexes. wikipedia.org For instance, it is used to prepare catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) and other phosphine-supported catalysts that are highly effective in organic synthesis. epfl.ch

The synthesis of various rhodium-based systems from this compound is a testament to its precursor role. These systems include:

Homogeneous Catalysts: It is a precursor for many homogeneous catalysts used in industrial processes like hydroformylation, hydrogenation, and carbonylation. chemimpex.comepfl.ch For example, reacting it with carbon monoxide can produce dicarbonyldichlororhodate(I) anion or tetrarhodium dodecacarbonyl. wikipedia.orgepfl.ch

Heterogeneous Catalysts: It is used in the preparation of supported rhodium catalysts, where rhodium nanoparticles are deposited on materials like silica (B1680970) or alumina. sciltp.com

Rhodium Nanoparticles: It is a common precursor for the synthesis of rhodium nanoparticles through chemical reduction methods. mdpi.comrsc.org These nanoparticles have applications in catalysis and materials science. mdpi.comrsc.orgnih.gov

Chiral Catalysts: It is a starting material in the synthesis of chiral-at-metal rhodium catalysts, which are important in asymmetric catalysis for producing enantiomerically pure compounds. rsc.orguni-marburg.de

Overview of Contemporary Research Domains Utilizing this compound

The applications of this compound in modern research are extensive and varied, spanning several key scientific and industrial fields. safina.euchemimpex.com

Catalysis: This is the most significant area of application. This compound and its derivatives are used as catalysts in a multitude of organic reactions. chemicalbook.comchemimpex.comguidechem.com These include:

Acetic Acid Production: It plays a crucial role in the catalytic production of acetic acid. cymitquimica.comnanochemazone.com

Hydrogenation and Isomerization: It is used to catalyze the hydrogenation of alkenes and the reduction of aromatic rings. chemicalbook.comepfl.chguidechem.com It also catalyzes the isomerization of alkenes. safina.euchemicalbook.com

Hydroformylation: Rhodium-based catalysts derived from the hydrate are pivotal in hydroformylation reactions, which are fundamental in the petrochemical industry. epfl.ch

Hydrosilylation: It is involved in the hydrosilylation of unsaturated esters. chemicalbook.comguidechem.com

Materials Science: In materials science, this compound is utilized in the development of advanced materials. chemimpex.comchemimpex.com

Rhodium-based Alloys: It is used to create rhodium-based alloys known for their high melting points and durability. chemimpex.com

Nanomaterials: It is a precursor for synthesizing rhodium nanoparticles with controlled sizes and shapes for applications in nanotechnology and catalysis. sciltp.commdpi.comrsc.org

Optical Materials: It is used in developing optical materials and coatings. nanochemazone.com

Organic Synthesis: Beyond its catalytic role, it is a reagent in various organic transformations. chemicalbook.com For example, it is used in the synthesis of dimethyl ketene (B1206846) trimethylsilyl (B98337) acetals from α,β-unsaturated esters. guidechem.comnanochemazone.com

Electroplating: The compound is used in electroplating to create a thin, corrosion-resistant, and aesthetically pleasing layer of rhodium on items like jewelry and automotive parts. chemimpex.comchemimpex.com

Analytical Chemistry: In analytical chemistry, this compound is employed in techniques like spectrophotometry for the detection and quantification of other substances. chemimpex.comchemimpex.com

Below is an interactive data table summarizing the key research applications of this compound:

| Research Domain | Specific Application |

| Catalysis | Acetic Acid Production |

| Hydrogenation of Alkenes | |

| Isomerization of Alkenes | |

| Hydroformylation | |

| Hydrosilylation | |

| Materials Science | Rhodium-based Alloys |

| Rhodium Nanoparticles | |

| Optical Materials and Coatings | |

| Organic Synthesis | Synthesis of Dimethyl Ketene Trimethylsilyl Acetals |

| Electroplating | Corrosion-resistant coatings for jewelry and automotive parts |

| Analytical Chemistry | Spectrophotometry |

Structure

2D Structure

Properties

Molecular Formula |

Cl3H2ORh |

|---|---|

Molecular Weight |

227.28 g/mol |

IUPAC Name |

trichlororhodium;hydrate |

InChI |

InChI=1S/3ClH.H2O.Rh/h3*1H;1H2;/q;;;;+3/p-3 |

InChI Key |

HSSMNYDDDSNUKH-UHFFFAOYSA-K |

Canonical SMILES |

O.Cl[Rh](Cl)Cl |

Origin of Product |

United States |

Synthesis Methodologies and Precursor Chemistry of Rhodium Trichloride Hydrate

Established Synthetic Pathways for Rhodium Trichloride (B1173362) Hydrate (B1144303)

Traditional synthesis routes for rhodium trichloride hydrate are well-documented and commonly involve the treatment of rhodium oxides or hydroxides with hydrochloric acid. These methods are valued for their reliability and straightforwardness.

A primary and widely practiced method for the production of this compound involves the reaction of hydrated rhodium(III) oxide with hydrochloric acid. chemeurope.comepfl.ch This process leverages the basic nature of the hydrated oxide to react with the strong acid, resulting in the formation of the corresponding salt and water. The resulting reddish solution contains various chloro-aqua rhodium species, which upon concentration yields the crystalline hydrate. chemeurope.com

The general reaction can be represented as: Rh₂O₃·nH₂O + 6HCl → 2RhCl₃·xH₂O + (n-x+3)H₂O

A procedure detailed in a patent describes a method for preparing high-purity rhodium trichloride from a rhodium-containing acid. google.com This involves neutralizing the acidic solution to precipitate hydrated rhodium oxide, which is then separated and washed. google.com The purified hydrated rhodium oxide is subsequently dissolved in hydrochloric acid (2 to 12 mol/L) to form a rhodium solution, which is then evaporated and concentrated at 100 to 180°C to crystallize the high-purity hydrated rhodium trichloride. google.com

Crystallization from a concentrated hydrochloric acid solution is a crucial step in both the synthesis and purification of this compound. chemeurope.comepfl.ch This technique is effective for separating the desired product from various impurities, particularly those containing nitrogen. chemeurope.comepfl.ch After dissolving the rhodium precursor, such as hydrated oxide, in hydrochloric acid, the solution is carefully concentrated. As the solvent evaporates, the solubility of the this compound decreases, leading to the formation of dark red crystals.

One patented method specifies the final step of crystallization in a crystal growing furnace at temperatures between 100°C and 450°C for 1 to 10 hours to obtain RhCl₃·xH₂O. google.com For example, a concentrated chlororhodic acid (H₃RhCl₆) solution was crystallized at 103°C for 10 hours to yield this compound with a rhodium content of 39.3%, corresponding to approximately 2.9 water molecules (RhCl₃·2.9H₂O). google.com

Table 1: Crystallization Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Crystallization Temperature | 103 - 115 °C | google.com |

| Crystallization Time | 5 - 10 hours | google.com |

| Resulting Product Formula | RhCl₃·2.7H₂O - RhCl₃·2.9H₂O | google.com |

The rhodium hydroxide acidization route is another established pathway that begins with the precipitation of rhodium hydroxide. google.com This method is often employed in purification schemes where rhodium is first separated from other platinum-group metals. In a typical process, a rhodium-containing solution is treated with an alkali, such as sodium hydroxide or potassium hydroxide, to precipitate rhodium hydroxide (Rh(OH)₃). google.comgoogle.com This precipitate is then thoroughly washed to remove other ions. google.com

Following the purification of the rhodium hydroxide precipitate, it is dissolved in hydrochloric acid. This acid-base reaction yields a solution of this compound, which can then be concentrated and crystallized to obtain the solid product. google.comgoogle.com This method ensures the production of a water-soluble this compound (RhCl₃·3H₂O). google.com

Advanced Synthetic Approaches for High-Purity this compound

To meet the stringent purity requirements for applications like catalysis, more advanced synthetic strategies have been developed. These methods often involve intermediate steps to refine the rhodium precursor before the final chlorination and hydration.

An advanced method for preparing high-purity this compound utilizes rhodium powder as a key intermediate. google.com The process starts with a chlororhodate solution, such as sodium chlororhodate (Na₃RhCl₆) or potassium chlororhodate. google.com This solution, often an intermediate in rhodium recovery and refining processes, is reacted with a reducing agent to precipitate fine, high-activity rhodium powder. google.com Common reducing agents for this step include formic acid or hydrazine hydrate. google.com This initial reduction step is critical as it allows for the separation of rhodium from other metals that may remain in the solution, thereby upgrading the purity of the rhodium precursor.

Once the high-purity rhodium powder is obtained, it is subjected to a controlled reaction with chlorine gas. This direct synthesis typically occurs at elevated temperatures, around 300°C, to produce anhydrous rhodium trichloride (RhCl₃), which is insoluble in water. google.com The reaction of rhodium sponge metal with chlorine at 200–300°C is a known method for preparing the anhydrous form. chemeurope.comwikipedia.org

To obtain the desired soluble hydrate, the resulting rhodium-containing mixture, which includes the water-insoluble anhydrous RhCl₃, is then treated with hydrochloric acid. google.com This step converts the anhydrous chloride into a soluble chlororhodic acid solution. google.com The solution is filtered and then subjected to rotary evaporation to yield the final product, this compound. google.com This multi-step approach, by first preparing a purified rhodium powder intermediate, helps to minimize impurities in the final hydrated product. google.com

Table 2: Comparison of Synthesis Starting Materials and Intermediates

| Synthesis Route | Starting Material | Key Intermediate | Final Step |

|---|---|---|---|

| Established | Hydrated Rhodium(III) Oxide | - | Reaction with HCl & Crystallization |

| Established | Rhodium Hydroxide | Rh(OH)₃ Precipitate | Acidization with HCl & Crystallization |

| Advanced | Chlororhodate Solution | High-Purity Rhodium Powder | Chlorination, HCl treatment & Evaporation |

Hydrochloric Acid Treatment and Rotary Evaporation for Final Product Isolation

The final stage in the synthesis of this compound involves the treatment of rhodium-containing intermediates with hydrochloric acid, followed by isolation of the product through rotary evaporation. This process is crucial for converting water-insoluble rhodium compounds into the desired water-soluble hydrated trichloride form.

A common method involves reacting a rhodium-containing mixture with hydrochloric acid to form a chlororhodic acid solution. google.com This acidic solution is then subjected to rotary evaporation to yield the final this compound product. google.com This technique avoids extensive washing with deionized water, thereby minimizing the generation of waste liquid. google.com The condensate produced during rotary evaporation can be collected and reused, further enhancing the efficiency and sustainability of the process. google.com

Table 1: Effect of Rotary Evaporation Temperature on this compound Synthesis

| Example | Evaporation Temperature (°C) | Rhodium Content (%) | Yield (%) |

|---|---|---|---|

| 4 | 60 | 39.8 | 98.56 |

| 5 | 85 | 39.7 | 98.06 |

Data sourced from patent CN114105230A, demonstrating the yield of this compound at different isolation temperatures. google.com

This method efficiently converts water-insoluble rhodium trichloride into a soluble chlororhodic acid solution, which is then easily concentrated to the final hydrated product. google.com

Application of Ion Exchange Resins for Impurity Removal in this compound Production

To achieve high-purity this compound, ion exchange chromatography is a frequently employed purification technique. This method is effective in removing metallic impurities that may be present in the rhodium-containing solution prior to crystallization.

In one established process, after dissolving hydrated rhodium oxide in hydrochloric acid to form a rhodium chlorate solution, the solution is passed through a hydrogen-type cation exchange resin. google.com This step is specifically designed to remove foreign metal ions such as iron, nickel, and calcium. google.com In acidic chloride solutions, rhodium predominantly forms various anionic chlorocomplexes, such as [RhCl6]3-, [Rh(H2O)Cl5]2-, and [Rh(H2O)2Cl4]-. nih.govtandfonline.com These anionic complexes pass through the cation exchange resin while cationic impurities are retained.

The selection of the ion exchange resin is critical for efficient purification. Weakly basic anion exchange resins with polyamine groups have been studied for rhodium sorption. rudmet.ru The effectiveness of these resins can be influenced by the composition of the solution, such as the concentration of chloride ions. rudmet.ru

Table 2: Ion Exchange Resins Used in Rhodium Purification

| Resin Type | Function | Target Impurities/Complexes |

|---|---|---|

| Hydrogen Type Cation Exchange Resin | Removes cationic impurities | Iron (Fe), Nickel (Ni), Calcium (Ca) |

| Weakly Basic Anion Exchange Resins (e.g., Puromet MTS9841) | Sorption of rhodium anionic complexes | [RhCl6]3- and other chlorocomplexes |

This table summarizes the types of ion exchange resins and their roles in the purification process of this compound. google.comrudmet.ru

The use of ion exchange resins provides a simple and effective method for enhancing the purity of the final this compound product by selectively removing unwanted metallic contaminants. google.com

This compound as a Versatile Precursor for Derived Rhodium Compounds

This compound is a cornerstone starting material in rhodium chemistry, serving as a versatile precursor for the synthesis of a wide array of other rhodium compounds, from catalytic complexes to advanced nanomaterials. wikipedia.orgsafina.eu

Direct Synthesis of Rhodium(II) Carboxylates from this compound

Rhodium(II) carboxylates are a significant class of catalysts, and their direct synthesis from this compound presents an efficient route to these valuable compounds. nih.govacs.org This synthetic approach involves a reductive ligation reaction. nih.gov A key challenge in this process is controlling the reduction of the rhodium(III) salt to prevent over-reduction to rhodium(0), which would result in the formation of metallic rhodium instead of the desired Rh(II) carboxylate. acs.org

To address this, research has shown that the use of specific inorganic additives can be highly effective. acs.org These additives help to control the relative reduction rate of the rhodium species and stabilize the multinuclear rhodium(II) intermediates. acs.org For instance, the addition of lithium salts such as lithium carbonate (Li2CO3) and lithium chloride (LiCl) has been found to significantly improve the yield and robustness of the process, particularly in large-scale reactions. acs.org Lithium chloride is thought to enhance the solubility of the rhodium(III) chloride, creating a more stable tetrachlororhodate reservoir. acs.org

Table 3: Optimization of Direct Synthesis of a Rhodium(II) Carboxylate from RhCl3·xH2O

| Entry | Additive | Yield (%) |

|---|---|---|

| 12 | Li2CO3 | 81 |

| 13 | Na2CO3 | 64 |

| 14 | K2CO3 | 59 |

| 15 | Li2CO3, LiCl | 85 |

This table illustrates the impact of different inorganic additives on the yield of a dirhodium carboxylate catalyst, highlighting the superior performance of lithium salts. acs.org

This direct, single-step method from rhodium(III) chloride minimizes environmental impact and operational costs compared to multi-step synthetic routes. acs.org

Preparation of Rhodium Nanoparticles Utilizing this compound as a Source

This compound is a commonly used precursor for the synthesis of rhodium nanoparticles (Rh NPs). researchgate.net These nanoparticles have garnered significant interest due to their catalytic properties in various chemical transformations, including hydrogenation reactions. researchgate.netsigmaaldrich.com

The synthesis of Rh NPs from this compound typically involves the reduction of the Rh(III) ion in a solution. Various reducing agents can be employed for this purpose. To prevent the aggregation of the newly formed nanoparticles and to control their size and shape, stabilizing agents are often added to the reaction mixture. researchgate.net Polymers such as polyvinylpyrrolidone (B124986) (PVP) or polyvinyl alcohol (PVA) are effective stabilizers. researchgate.net

The general procedure can be summarized as follows:

Dissolving this compound in a suitable solvent (often water or an alcohol).

Adding a stabilizing agent to the solution.

Introducing a reducing agent to initiate the reduction of Rh(III) to Rh(0), leading to the nucleation and growth of nanoparticles.

The resulting nanoparticles can be characterized by various analytical techniques, including Transmission Electron Microscopy (TEM), X-ray Photoelectron Spectroscopy (XPS), and X-ray Diffraction (XRD), to determine their size, morphology, and crystalline structure. researchgate.net The shape-controlled synthesis of rhodium nanoparticles is an active area of research, as the particle morphology directly influences their catalytic and plasmonic properties. sigmaaldrich.com

Coordination Chemistry of Rhodium Trichloride Hydrate

Solution-Phase Speciation and Equilibrium Dynamics of Rhodium Trichloride (B1173362) Hydrate (B1144303)

The behavior of rhodium trichloride hydrate in aqueous solution is characterized by a complex series of equilibria involving the substitution of chloride and water ligands.

Elucidation of Aquo and Chloro-Aquo Complexes in Aqueous Rhodium(III) Chloride Hydrate Solutions

In aqueous solutions, rhodium(III) chloride hydrate establishes a dynamic equilibrium among various aquo and chloro-aquo complexes. wikipedia.org The dissolution of RhCl₃·xH₂O leads to the formation of several species, the proportions of which are dependent on factors such as time and chloride concentration. chemeurope.comwikipedia.org

The separation of these individual species has been achieved through techniques such as ion exchange chromatography, allowing for their individual characterization by UV-vis spectroscopy. wikipedia.org This detailed analysis has provided a clearer understanding of the complex equilibria at play in aqueous rhodium(III) chloride solutions.

Table 1: Major Rhodium(III) Aquo and Chloro-Aquo Complexes in Aqueous Solution

| Complex Formula | Isomers |

|---|---|

| [Rh(H₂O)₆]³⁺ | - |

| [RhCl(H₂O)₅]²⁺ | - |

| [RhCl₂(H₂O)₄]⁺ | cis and trans |

| [RhCl₃(H₂O)₃] | fac and mer |

Investigation of Chloride Concentration Influence on Rhodium(III) Solution Species Distribution

The concentration of chloride ions is a critical determinant of the speciation of rhodium(III) in aqueous solutions. wikiwand.comnih.gov As the chloride concentration increases, the equilibrium shifts towards the formation of higher chloro-complexes. researchgate.net

In solutions with high hydrochloric acid concentrations, the predominant species is the hexachlororhodate(III) anion, [RhCl₆]³⁻. acs.org Conversely, as the HCl concentration decreases, the proportion of aquated species such as [RhCl₅(H₂O)]²⁻ increases, eventually becoming the major component at low chloride concentrations. acs.org

Studies investigating the extraction of rhodium(III) from chloride media have further highlighted the importance of the ligand-to-metal ratio (R = [Cl⁻]/[Rh(III)]). nih.gov The distribution of species such as [RhCl₄]⁻, [RhCl₅]²⁻, and [RhCl₆]³⁻ is not solely dependent on the absolute chloride concentration but also on this ratio. nih.gov For instance, in one study, it was observed that the extraction of rhodium was correlated with the concentration of [RhCl₅]²⁻, which was proposed to be at its maximum at a specific R value. nih.gov

Table 2: Predominant Rhodium(III) Species at Different Chloride Concentrations

| Chloride Concentration | Predominant Species |

|---|---|

| Low | [RhCl₅(H₂O)]²⁻ and other aquated species |

| High | [RhCl₆]³⁻ |

Hydrolytic Polymerization Studies of Rhodium(III) Aqua Ions

The hydrolysis of rhodium(III) aqua ions can lead to the formation of polynuclear complexes through polymerization processes. These reactions are influenced by factors such as pH and temperature.

Solution studies have identified the formation of a trinuclear rhodium(III) aqua ion. rsc.orgresearchgate.net This oligomer can exist in several structural forms. rsc.orgresearchgate.net One characterized form consists of a triangular arrangement of three rhodium(III) centers. rsc.orgresearchgate.net In this structure, two of the rhodium atoms are linked by two μ-OH bridges, and each of these is connected to the third rhodium atom via a single μ-OH bridge. researchgate.net Another proposed structure involves the three rhodium centers being linked by a single μ₃-OH group, with pairs of rhodium atoms further bridged by a μ-OH group. rsc.orgresearchgate.net

Kinetic studies of these trinuclear species have revealed that they can undergo irreversible intramolecular condensation. rsc.orgresearchgate.net The rate of this process is pH-dependent, suggesting the involvement of deprotonated forms of the aqua ion in the reaction mechanism. rsc.orgresearchgate.net At higher pH, the trinuclear complex can transform into a new aqua ion, distinguishable by its unique ¹⁰³Rh NMR signal and UV/VIS spectrum. rsc.orgresearchgate.net

Complex Formation with Diverse Ligand Classes

This compound is a versatile starting material for the synthesis of a wide range of rhodium(III) and rhodium(I) complexes through reactions with various ligands. wikipedia.org

Coordination with Oxygen- and Nitrogen-Based Ligands

Rhodium(III) exhibits a strong affinity for oxygen- and nitrogen-based ligands, leading to the formation of stable coordination complexes.

With oxygen-based ligands, rhodium trichloride reacts with acetylacetone (B45752) to form rhodium acetylacetonate. wikipedia.org

In the case of nitrogen-based ligands, aqueous solutions of rhodium trichloride react with ammonia (B1221849) to produce pentamminerhodium chloride, [RhCl(NH₃)₅]Cl₂. wikipedia.org This complex is a key intermediate in the purification of rhodium. wikipedia.org Reaction with pyridine (B92270) (py) in boiling ethanol (B145695) results in the formation of trans-[RhCl₂(py)₄]Cl. wikipedia.org However, in the absence of a reducing agent, the reaction yields fac-[RhCl₃(py)₃]. wikipedia.org

Interactions with Thioethers and Tertiary Phosphines to Form Rhodium Complexes

This compound readily reacts with soft Lewis bases like thioethers and tertiary phosphines.

Ethanolic solutions of hydrated rhodium trichloride react with thioethers, such as diethyl sulfide, to form Rh(III) complexes of the type RhCl₃(SR₂)₃. wikipedia.org Both fac and mer stereoisomers of these thioether complexes have been isolated. wikipedia.orgrsc.org

The reactions with tertiary phosphines are particularly significant. Under mild conditions, this compound forms adducts with tertiary phosphines, similar to the thioether complexes. wikipedia.org However, when these reactions are carried out in boiling ethanol, reduction of rhodium(III) to rhodium(I) often occurs. wikipedia.org A prominent example is the synthesis of Wilkinson's catalyst, [RhCl(PPh₃)₃], where either the ethanol solvent or the phosphine (B1218219) itself can act as the reducing agent. wikipedia.org

The nature of the phosphine ligand and the reaction conditions can lead to a variety of products. For instance, reactions with certain t-butylphosphines can yield paramagnetic rhodium(II) complexes of the type trans-[RhCl₂(PBuᵗ₂R)₂] or hydridorhodium(III) complexes like [RhHCl₂L₂]. rsc.org

Catalytic Applications of Rhodium Trichloride Hydrate and Its Derivatives

Homogeneous Catalysis Initiated by Rhodium Trichloride (B1173362) Hydrate (B1144303)

Rhodium trichloride hydrate serves as a crucial precursor in homogeneous catalysis, where the catalyst is in the same phase as the reactants. wikipedia.org Its utility stems from its ability to be readily converted into a variety of catalytically active organorhodium complexes under mild conditions. wikipedia.orgnbinno.com These reactions often involve the reduction of rhodium(III) to the highly active rhodium(I) state, which can then participate in various catalytic cycles. wikipedia.orgwikipedia.org

Hydrogenation and Isomerization Reactions

This compound is a well-established precursor for catalysts used in the hydrogenation and isomerization of alkenes. safina.eufishersci.comassignmentpoint.com While not typically used directly, it is the starting material for some of the most effective catalysts in this field. wikipedia.org A prominent example is the synthesis of Wilkinson's catalyst, RhCl(PPh₃)₃, which is renowned for its ability to catalyze the hydrogenation of alkenes at ambient temperature and pressure. wikipedia.org

The catalytic activity for isomerization is also significant. Rhodium-based catalysts derived from the hydrate can facilitate the migration of double bonds within an alkene's carbon skeleton. safina.eusigmaaldrich.com For instance, in the presence of certain rhodium catalysts, terminal alkenes like 1-octene (B94956) can be isomerized to internal alkenes. mdma.ch This process often occurs as a competing or preceding step during other catalytic reactions like hydroboration or hydroformylation. mdma.ch The mechanism is believed to involve the formation of a rhodium hydride (Rh-H) species which can add to and eliminate from the alkene, causing the double bond to shift. mdma.ch

Table 1: Examples of Rhodium-Catalyzed Hydrogenation

| Catalyst Precursor | Active Catalyst | Substrate | Product | Conditions | Reference |

|---|---|---|---|---|---|

| This compound | RhCl(PPh₃)₃ (Wilkinson's Catalyst) | Alkenes | Alkanes | Mild (e.g., 25°C, 1 atm H₂) | wikipedia.org |

Carbonylation and Hydroformylation Processes

This compound is a key starting material for preparing catalysts for carbonylation and hydroformylation (oxo process) reactions. nbinno.com These processes are of immense industrial importance for the synthesis of aldehydes and other oxygenated organic compounds. wikipedia.orgmt.com The reaction involves the addition of carbon monoxide (CO) and hydrogen (H₂) across an alkene's double bond. mt.com

In solution, this compound reacts with carbon monoxide, often in the presence of other ligands like triphenylphosphine (B44618) (PPh₃), to form active Rh(I) carbonyl complexes. wikipedia.orgwikipedia.org For example, a solution of the hydrate in methanol (B129727) reacts with CO to produce H[RhCl₂(CO)₂]. wikipedia.org Further reaction with PPh₃ can lead to the formation of highly active hydroformylation catalysts such as HRh(CO)(PPh₃)₃. wikipedia.orgwikiwand.com The efficiency and selectivity of these rhodium-based catalysts have led them to largely replace older, less efficient cobalt-based systems in industrial applications. wikipedia.orgwikiwand.com

Research has demonstrated the effectiveness of a catalytic system composed of RhCl₃·3H₂O and PPh₃ for the reductive carbonylation of aryl iodides using CO and H₂. nih.govd-nb.info This system efficiently converts aryl iodides to the corresponding arylaldehydes under relatively mild conditions. d-nb.info

Table 2: Rhodium-Catalyzed Reductive Carbonylation of Iodobenzene

| Rhodium Source | Ligand | Base | Solvent | Conditions | Benzaldehyde Yield | Reference |

|---|

Alkene Dimerization Catalysis

Complexes derived from this compound are effective catalysts for the dimerization of alkenes. wikipedia.org A notable industrial example is the dimerization of ethylene (B1197577) to produce a mixture of cis- and trans-2-butene. wikipedia.org This reaction is catalyzed by rhodium complexes formed in situ from this compound in the presence of the alkene. wikipedia.org

The mechanism involves the reaction of the hydrated rhodium trichloride with the alkene to form Rh(I)-alkene complexes, such as the chlorobis(ethylene)rhodium dimer, [RhCl(C₂H₄)₂]₂. wikipedia.orgwikiwand.comwikipedia.org This Rh(I) species is the active catalyst that facilitates the coupling of two ethylene molecules. wikipedia.org The catalytic cycle is a key example of how this compound acts as a precursor to catalytically active species under the reaction conditions. wikipedia.org Similarly, rhodium(I) complexes combined with ligands like dppe can catalyze the dimerization of monosubstituted allenes to form cross-conjugated trienes. nih.gov

Catalytic Production of Acetic Acid

This compound is a precursor for catalysts used in the large-scale industrial production of acetic acid. safina.eufishersci.comassignmentpoint.comchemicalbook.com The most significant process is the Monsanto process, which involves the carbonylation of methanol. wikipedia.org In this process, the active catalyst is a rhodium(I) species, specifically the anion [Rh(CO)₂I₂]⁻, which is generated from a rhodium precursor like this compound. mdpi.com

The catalytic cycle involves several key steps:

Oxidative addition of methyl iodide (formed from methanol and a promoter like HI) to the Rh(I) center.

Insertion of a carbon monoxide molecule into the rhodium-methyl bond.

Reductive elimination of acetyl iodide, which is then hydrolyzed to produce acetic acid and regenerate the hydrogen iodide promoter. wikipedia.org

This process is highly efficient and selective, operating under relatively mild conditions, and has become a primary method for global acetic acid production. wikipedia.orgmdpi.com Bimetallic systems, such as Rh(I)/Ru(III), have also been investigated to optimize the reaction, showing high selectivity for acetic acid. mdpi.com

Table 3: Performance of Rh(I)/Ru(III) Bimetallic Catalyst in Methanol Carbonylation

| Parameter | Value | Result | Reference |

|---|---|---|---|

| Temperature | 190 °C | Optimal for selectivity | mdpi.com |

| Initial CO Pressure | 3.5 MPa | Optimal for conversion and selectivity | mdpi.com |

Reduction and Oxidation Reactions of Alkenes

This compound serves as a catalyst for both the reduction and oxidation of alkenes. fishersci.comassignmentpoint.comsigmaaldrich.comchemicalbook.com While its role in hydrogenation (a form of reduction) is well-documented through derivatives like Wilkinson's catalyst, it also facilitates oxidation reactions. wikipedia.org

An important example of rhodium-catalyzed oxidation is a process analogous to the Wacker process, where ethylene is oxidized to acetaldehyde. scispace.com In this system, Rh(III) is reduced to Rh(I) by ethylene. scispace.com An oxidizing agent, such as iron(III), is then used to regenerate the active Rh(III) catalyst from the Rh(I) intermediate, allowing the catalytic cycle to continue. scispace.com The reaction of ethylene with aqueous solutions of rhodium(III) chloride trihydrate can produce acetaldehyde, with the rhodium cycling between the +3 and +1 oxidation states. scispace.com

For reduction, rhodium trichloride in the presence of a hydride source can reduce carbon-carbon double bonds. For example, under phase transfer conditions, it has been used for the room-temperature reduction of olefins. mdma.ch

Hydration of Acetylene (B1199291)

This compound is also employed as a catalyst for the hydration of acetylene. fishersci.comassignmentpoint.comsigmaaldrich.comchemicalbook.com This reaction involves the addition of a water molecule across the carbon-carbon triple bond of acetylene to form acetaldehyde. This catalytic application demonstrates the versatility of rhodium compounds derived from the hydrate in activating unsaturated carbon-carbon bonds for addition reactions.

Applications in Asymmetric Catalysis

Rhodium(III) catalysts, often derived from this compound, have proven to be highly effective in the field of asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantioselectivity.

Asymmetric Ketone Reduction Mediated by Rhodium(III) Catalysts

Rhodium(III) complexes are potent catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral alcohols, a fundamental transformation in synthetic chemistry. Catalysts derived in situ from rhodium precursors and chiral ligands, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), demonstrate remarkable efficiency and enantioselectivity. organic-chemistry.org

The reduction of various ketones, including aryl ketones, heteroaryl ketones, and ketoesters, has been successfully achieved using these Rh(III) systems. organic-chemistry.org In aqueous media, using formate (B1220265) as the hydrogen source, Rh(III)-TsDPEN catalysts can achieve enantioselectivities up to 99% ee. organic-chemistry.org The efficiency of this aqueous phase reduction is highly dependent on pH, with an optimal window for high turnover frequency (TOF). For the Rh-TsDPEN system, a TOF greater than 50 mol mol⁻¹ h⁻¹ is observed within a pH range of 5.5 to 10.0. organic-chemistry.org

Further design enhancements, such as incorporating a tether between the diamino group and the cyclopentadienyl (B1206354) (Cp) ligand in the catalyst structure, have led to improved stereochemical rigidity. nih.govnih.gov Such well-defined Rh(III) catalysts are capable of reducing a range of ketones with excellent enantiomeric excess (ee), often using a formic acid/triethylamine mixture as both the solvent and the reducing agent. nih.govnih.gov

| Initial pH | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 6.0 | 3.0 | 95 | ~97 |

| 7.0 | 0.5 | ~100 | ~97 |

| 8.0 | 4.5 | 95 | ~97 |

Stereoselective Hydrosilylation of Internal Alkynes

The hydrosilylation of alkynes is a powerful method for synthesizing vinylsilanes, which are versatile intermediates in organic synthesis. Rhodium catalysts derived from rhodium trichloride are effective in controlling the regio- and stereoselectivity of this transformation.

A notable application is the highly regio- and stereoselective intermolecular hydrosilylation of internal ynamides. berkeley.eduscilit.com Using a neutral rhodium complex, such as dichlorotetracarbonyldirhodium(I) ([Rh(CO)₂Cl]₂), in conjunction with bulky silanes, various ynamides undergo smooth hydrosilylation at room temperature. berkeley.edudigitellinc.com This method yields β-silyl (Z)-enamide products with excellent β-regioselectivity and anti-stereoselectivity, which corresponds to a formal trans-addition of the hydrosilane across the alkyne. berkeley.edu The reaction proceeds with high conversion and excellent stereoselectivities, often reaching Z/E ratios greater than 99:1.

| Ynamide Substrate | Silane | Catalyst | Selectivity | Product |

|---|---|---|---|---|

| N-benzyl-N-(1-phenylprop-1-yn-1-yl)benzamide | Triethylsilane | [Rh(CO)₂Cl]₂ | β-(Z) >99% | (Z)-N-benzyl-N-(1-phenyl-2-(triethylsilyl)prop-1-en-1-yl)benzamide |

Intramolecular Markovnikov Hydroamination

The intramolecular hydroamination of alkenes provides a direct, atom-economical route to nitrogen-containing heterocyclic compounds. While many late-transition metal catalysts favor anti-Markovnikov addition, specific rhodium catalytic systems have been developed to achieve Markovnikov selectivity.

Research has shown that cationic rhodium(I) precursors combined with specific phosphine (B1218219) ligands, such as DPEPhos (Bis(2-diphenylphosphinophenyl)ether), can catalyze the intramolecular hydroamination of certain substrates with Markovnikov selectivity. nih.gov This regioselectivity is crucial for the synthesis of specific cyclic amine structures. The mechanism often involves the formation of a rhodium-hydride species which then adds across the double bond, with the regiochemical outcome being directed by the ligand environment and the electronic properties of the substrate. nih.gov This contrasts with other catalytic systems, such as those based on lanthanides or platinum, which also typically yield products from Markovnikov addition but may have different substrate scopes and functional group tolerances. researchgate.netcommonorganicchemistry.com

C-H Functionalization Catalysis

Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. nih.gov Complexes such as pentamethylcyclopentadienyl rhodium(III) dichloride dimer ([Cp*RhCl₂]₂), readily prepared from this compound, are privileged catalysts for these transformations. mdpi.com

These catalytic systems operate under relatively mild conditions, exhibit high reaction efficiency, and tolerate a wide range of functional groups. mdpi.comdocumentsdelivered.com The reactions typically proceed via a chelation-assisted mechanism, where a directing group on the substrate coordinates to the rhodium center, positioning it for regioselective C-H activation at the ortho-position. documentsdelivered.com

A broad spectrum of coupling partners can be used, including alkenes, alkynes, and acid chlorides, to construct diverse molecular architectures, particularly N-heterocycles. mdpi.comnih.gov The development of chiral cyclopentadienyl ligands has further expanded this field to include enantioselective C-H functionalization reactions, providing a valuable tool for asymmetric synthesis. mdpi.comresearchgate.net

Reductive Transformations Utilizing Rhodium Catalysts

Beyond asymmetric hydrogenations, rhodium catalysts are employed in other significant reductive transformations, including the conversion of nitroarenes to anilines.

Reduction of Nitroarenes to Anilines

The reduction of nitroarenes is a fundamental process for the synthesis of anilines, which are essential building blocks in the pharmaceutical and materials industries. google.com Rhodium-based catalysts offer efficient and selective routes for this transformation.

An adaptive catalytic system involving a rhodium(III) center and a Lewis acidic borane (B79455) has been developed for the controlled hydrogenation of nitroarenes. This system can selectively produce either hydroxylamines or anilines by tuning the reaction solvent. When the reaction is conducted in toluene, the hydrogenation proceeds fully to the corresponding aniline (B41778), while using tetrahydrofuran (B95107) (THF) as the solvent stops the reduction at the hydroxylamine (B1172632) stage. This adaptability allows for precise control over the reaction outcome.

Furthermore, heterogeneous rhodium catalysts, such as sub-nanometric rhodium particles supported on magnetic iron oxide (Fe₃O₄), have been developed for the reduction of nitroarenes in water. These catalysts show high activity and yield, and their magnetic nature allows for easy recovery and reuse, presenting an environmentally benign approach to aniline synthesis.

Other Specialized Catalytic Reactions

This compound and its derivatives are instrumental in catalyzing a range of specialized organic transformations beyond mainstream applications. These reactions leverage the unique electronic properties and coordination chemistry of rhodium to achieve novel bond formations and molecular rearrangements. This section explores two such specialized processes: decarbonylative dehydration and sulfimidation reactions.

Decarbonylative Dehydration Processes

The conversion of carboxylic acids, particularly fatty acids, into terminal olefins through decarbonylative dehydration is a significant transformation for producing valuable chemical feedstocks from renewable sources. nih.gov This process involves the removal of both a molecule of water (H₂O) and carbon monoxide (CO) from a carboxylic acid, effectively shortening the carbon chain by one unit and introducing a double bond. While various transition metals, including rhodium, iridium, palladium, and iron, have been identified as capable of catalyzing this reaction, palladium-based systems have demonstrated the highest activity and are more extensively documented in the literature. nih.gov

Although detailed studies on rhodium-catalyzed decarbonylative dehydration of fatty acids to simple olefins are less common, rhodium complexes have proven highly effective in related decarbonylative C-H activation and functionalization reactions that begin with carboxylic acid derivatives. These related processes underscore rhodium's capacity to facilitate the cleavage of C-C and C-O bonds necessary for decarbonylation.

For instance, efficient rhodium(I)-catalyzed regioselective direct arylation and alkenylation of aromatic C-H bonds have been achieved using aromatic carboxylic and cinnamic anhydrides as coupling partners. acs.org In these reactions, the anhydride, which can be readily formed from the corresponding carboxylic acid, undergoes decarbonylation under the influence of the rhodium catalyst, leading to the formation of a new carbon-carbon bond with an arene substrate. acs.org This method avoids the need for phosphine ligands and is more efficient than using analogous aroyl chlorides. acs.org

Another related transformation is the rhodium-catalyzed decarbonylative borylation of aromatic thioesters. nih.gov Thioesters, prepared from carboxylic acids, can be converted into valuable arylboronic esters at a relatively mild temperature of 80 °C using a rhodium catalyst. nih.gov This two-step sequence for the decarboxylative borylation of aromatic carboxylic acids showcases broad functional-group tolerance. nih.gov

These examples of decarbonylative functionalization, while not strictly dehydration reactions, highlight the fundamental ability of rhodium catalysts to activate carboxylic acid derivatives for the expulsion of carbon monoxide and subsequent bond formation.

| Reaction Type | Carboxylic Acid Derivative | Coupling Partner | Rhodium Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Direct Arylation | Benzoic Anhydride | 2-Phenylpyridine | [Rh(COD)Cl]₂ | Aryl-Aryl Coupled Product | acs.org |

| Direct Alkenylation | Cinnamic Anhydride | 2-Phenylpyridine | [Rh(COD)Cl]₂ | Aryl-Alkenyl Coupled Product | acs.org |

| Borylation | S-ethyl 4-phenylbenzothioate | Bis(pinacolato)diboron | [Rh(OH)(cod)]₂ / P(nBu)₃ | Arylboronate | nih.gov |

Rhodium-Catalyzed Sulfimidation Reactions

Rhodium catalysts, particularly dirhodium(II) paddlewheel complexes derived from this compound, are highly effective in mediating sulfimidation reactions. This transformation involves the formation of a sulfilimine (a compound with a sulfur-nitrogen double bond) from the reaction of a thioether (sulfide) with a nitrene precursor. The synthesis of chiral sulfilimines through this method is of significant interest due to their applications in asymmetric synthesis.

The reaction typically employs a nitrene precursor, such as an N-mesyloxycarbamate, which generates a rhodium-nitrene or rhodium-nitrenoid intermediate upon reaction with the rhodium(II) catalyst. This reactive intermediate then transfers the nitrene group to the sulfur atom of a thioether.

Research has shown that the efficiency and stereoselectivity of these reactions can be dramatically influenced by the use of additives. Specifically, 4-dimethylaminopyridine (B28879) (DMAP) and bis(DMAP)CH₂Cl₂ have been identified as crucial additives for achieving high yields and selectivities.

Mechanistic investigations, supported by Density Functional Theory (DFT) studies, have explored the nature of the key reactive intermediate. Two primary pathways have been considered: one involving a direct reaction via a rhodium-nitrene species and another involving a substitution-like reaction with a rhodium-nitrenoid complex. The presence of additives like DMAP and bis(DMAP)CH₂Cl₂ appears to favor the rhodium-nitrenoid pathway over the formation of a more reactive, less selective nitrene species. DMAP can act as an apical ligand, stabilizing the rhodium nitrene intermediate. The combination of both additives can diverge the reaction mechanism, a deviation that has been shown to be dependent on the specific substrate used.

The scope of the rhodium-catalyzed sulfimidation is broad, accommodating a variety of thioether substrates and affording the desired sulfilimine products in good to excellent yields.

| Thioether Substrate | Nitrene Precursor | Catalyst System / Additives | Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Thioanisole | Chiral N-mesyloxycarbamate | Rh₂(esp)₂ / DMAP / bis(DMAP)CH₂Cl₂ | Excellent | High | N/A |

| Methyl phenyl sulfide | N-mesyloxycarbamate | Dirhodium(II,II) paddlewheel complexes | Good to Excellent | N/A | N/A |

| Various aryl and alkyl sulfides | N-mesyloxycarbamate | Rh₂(S-nttl)₄ / DMAP / bis(DMAP)CH₂Cl₂ | Up to 97% | Up to 96% | N/A |

Mechanistic Investigations of Rhodium Trichloride Hydrate Catalysis

Kinetic Studies of Rhodium-Catalyzed Reactions

Kinetic analysis provides quantitative insights into reaction rates, the influence of reactant concentrations, and the identity of rate-determining steps, all of which are fundamental to understanding the catalytic mechanism.

The reduction of rhodium(III) to rhodium(I) by ethylene (B1197577) is a key step in many catalytic processes, including dimerization and hydrogenation. cdnsciencepub.com Kinetic studies of this reaction using rhodium(III) trichloride (B1173362) in dimethylacetamide (DMA) solution have revealed a mechanism that proceeds through an initial dissociation of a chloro rhodium(III) species. cdnsciencepub.comcdnsciencepub.com This is followed by the formation of a rhodium(III)-ethylene intermediate complex. cdnsciencepub.comresearchgate.net This intermediate then decomposes to a rhodium(I) species, which is stabilized by coordinating with additional ethylene molecules. cdnsciencepub.comresearchgate.net

The reaction kinetics, measured by ethylene uptake at constant pressure, show that the rate is linearly dependent on the ethylene concentration. cdnsciencepub.comscispace.com However, the data also indicate the presence of both ethylene-dependent and ethylene-independent reaction pathways. scispace.com The ethylene-independent rate is influenced by the acid concentration. scispace.com In the presence of an oxidant like iron(III), the rhodium(I) is re-oxidized to rhodium(III), regenerating the catalyst for subsequent cycles. scispace.com

| Parameter | Observation | Reference |

|---|---|---|

| Solvent | Dimethylacetamide (DMA) | cdnsciencepub.com |

| Temperature Range | 70-85 °C | cdnsciencepub.com |

| Ethylene Dependence | Rate is linearly dependent on ethylene concentration. | scispace.com |

| Acid Dependence | The ethylene-independent pathway is acid dependent. | scispace.com |

| Proposed Intermediate | Rhodium(III) ethylene complex | cdnsciencepub.comresearchgate.net |

| Final Product | Rhodium(I) ethylene complex | cdnsciencepub.comcdnsciencepub.com |

Rhodium(III) acyl complexes are key intermediates in various carbonylation reactions. Their reactivity with nucleophiles is critical for product formation. The stability of these complexes is often enhanced by chelating diphosphine ligands, which can prevent decarbonylation. researchgate.net Structural studies of the type Rh(diphosphine)(COR)I2 reveal a common square pyramidal geometry with the acyl group in the apical position. researchgate.net

Kinetic studies on related systems provide insight into the mechanism of nucleophilic attack. For instance, in the rhodium-catalyzed nucleophilic fluorination of acyl chlorides, the rate-limiting step is the nucleophilic attack on the electrophilic acyl group. acs.org The reaction rate is sensitive to the electronic properties of the substrate; acyl chlorides with electron-withdrawing substituents react more rapidly due to the increased electrophilicity of the carbonyl carbon. acs.org In other systems, such as the asymmetric ring-opening of oxabicyclic alkenes, a proposed mechanism involves the formation of a rhodium(III) alkoxide intermediate. nih.gov This intermediate can then be protonated by a nucleophile (e.g., a phenol), rendering the organorhodium species more electrophilic and the nucleophile more nucleophilic, facilitating the subsequent attack. nih.gov

Elucidation of Catalytic Cycles

Rhodium catalysts can operate through various catalytic cycles distinguished by the oxidation states of the metal center. The specific cycle is often dependent on the reactants, ligands, and reaction conditions.

The Rh(I)/Rh(III) catalytic cycle is one of the most common pathways in rhodium catalysis. A typical sequence involves the oxidative addition of a substrate to a Rh(I) center, forming a Rh(III) intermediate. This is followed by migratory insertion and, finally, reductive elimination to release the product and regenerate the Rh(I) catalyst.

Mechanistic studies have suggested a Rh(III)-Rh(I)-Rh(III) pathway in certain C-H activation reactions. snnu.edu.cn In this cycle, a rhodacyclic intermediate undergoes reductive elimination to yield a Rh(I) species, which then undergoes oxidative addition with the substrate to return to the Rh(III) state. snnu.edu.cn However, in some reactions, such as the synthesis of pyridines from unsaturated oximes and alkenes, density functional theory (DFT) calculations have shown that the Rh(I)/Rh(III) cycle is less favorable than competing pathways, as the reductive elimination step from the key alkyl-Rh(III) species is predicted to be difficult. acs.orgresearchgate.net

In recent years, high-valent Rh(V) intermediates have been proposed and computationally verified in several catalytic cycles, particularly in C-H activation and annulation reactions. These cycles typically begin with a Rh(III) precatalyst. The key step is an oxidative addition or cyclization event that elevates the rhodium to the +5 oxidation state.

For example, in the Rh(III)-catalyzed reactions of α,β-unsaturated oximes with alkenes, DFT calculations support a Rh(III)/Rh(V)/Rh(I) catalytic cycle as being more favorable than the Rh(I)/Rh(III) alternative. acs.orgresearchgate.net This pathway involves C–H activation, alkene insertion, and then a crucial migratory oxidative addition of the N-O bond onto the Rh(III) center to generate a Rh(V) nitrene complex. acs.orgresearchgate.net Similarly, in the coupling of N-phenoxyacetamides with alkynes, a Rh(III)-Rh(V)-Rh(III) cycle has been proposed and successfully rationalizes experimental observations. nih.gov Natural Bond Orbital (NBO) analysis has been used to confirm the identity of the Rh(V) intermediate in this cycle. nih.gov

Beyond the common Rh(I)/Rh(III) and emerging Rh(III)/Rh(V) cycles, other mechanistic pathways are also operative. Dirhodium(II,II) complexes are highly effective catalysts for C-H functionalization reactions involving donor/acceptor carbenes. nih.gov Kinetic studies have shown that the C-H functionalization step itself is rate-determining in these transformations. nih.gov While often depicted as involving Rh(II)-carbene intermediates, the potential for a Rh(II)/Rh(IV) redox couple exists, though it is less commonly invoked than cycles involving odd oxidation states.

Furthermore, some rhodium-catalyzed reactions proceed through a non-redox mechanism, where the formal oxidation state of the rhodium(III) center remains unchanged throughout the catalytic cycle. A detailed mechanistic study of a rhodium-catalyzed transfer hydroarylation involving C-C bond cleavage provides an example of such a process. nih.govacs.org Combined kinetic analysis, in-situ monitoring, and DFT calculations support a symmetric, reversible, redox-neutral catalytic cycle. nih.govacs.org Key steps in this cycle include base-assisted ligand exchange, β-carbon elimination (identified as the turnover-limiting step), and migratory insertion, all occurring without a formal change in the Rh(III) oxidation state. nih.govacs.org

Fundamental Mechanisms of C-H Bond Cleavage in Rhodium Catalysis

The cleavage of a C-H bond by a rhodium catalyst is a critical step that initiates the functionalization process. Theoretical and experimental studies have elucidated several distinct mechanistic pathways through which this can occur. nih.govsemanticscholar.org The operative mechanism is often dictated by the oxidation state of the rhodium center, the nature of the substrate, and the reaction conditions. The four primary mechanisms under consideration are Concerted Metalation-Deprotonation (CMD), Oxidative Addition (OA), Friedel-Crafts Type Electrophilic Aromatic Substitution (SEAr), and σ-Complex Assisted Metathesis (σ-CAM). nih.gov

Concerted Metalation-Deprotonation Pathways

The Concerted Metalation-Deprotonation (CMD) mechanism is a prevalent pathway for C-H activation, particularly with high-valent, late transition metals such as Rh(III). wikipedia.org This mechanism is characterized by the simultaneous cleavage of the C-H bond and the formation of the new carbon-rhodium (C-Rh) bond within a single transition state. wikipedia.org A key feature of the CMD pathway is the involvement of a base, often a carboxylate or carbonate, which assists in the deprotonation of the substrate. wikipedia.org

The process typically begins with the coordination of the C-H bond to the rhodium center, forming a metal-hydrocarbon sigma complex. wikipedia.org In the transition state, there is a concerted partial formation of the C-Rh bond and partial protonation of the assisting base. wikipedia.org This avoids the formation of a formal metal hydride intermediate. wikipedia.org The CMD mechanism has been found to be the lowest energy pathway in numerous computational studies and has been supported by experimental evidence. wikipedia.org The efficiency of the carboxylate base in this process has been shown to correlate with its pKa, with a direct relationship observed up to a certain point, after which the rate can decrease. acs.org

| Mechanistic Step | Description | Key Intermediates/States |

| Coordination | The C-H bond of the substrate coordinates to the Rh(III) center. | Metal-hydrocarbon σ-complex |

| C-H Cleavage | Simultaneous cleavage of the C-H bond and formation of the C-Rh bond. | Single, six-membered transition state involving the Rh center, the C-H bond, and the assisting base. |

| Product Formation | Formation of a cyclometalated rhodium species and the protonated base. | Cyclometalated Rh(III) complex |

Oxidative Addition Mechanisms

The Oxidative Addition (OA) mechanism is another fundamental pathway for C-H bond cleavage, typically favored by late transition metals in low oxidation states, such as Rh(I). youtube.com In this process, the rhodium center inserts directly into the C-H bond, leading to a formal increase in its oxidation state by two (e.g., from Rh(I) to Rh(III)) and its coordination number. youtube.comrsc.org This pathway results in the formation of a metal hydride species and a metal-carbon bond.

The reaction is initiated by the coordination of the substrate to the rhodium complex. rsc.org The subsequent oxidative addition of the C-H bond generates a higher-valent rhodium intermediate. youtube.com This intermediate can then undergo further reactions, such as reductive elimination, to form the final product and regenerate the active catalyst. youtube.comrsc.org The feasibility of the oxidative addition step is influenced by factors such as the electron density at the metal center and the strength of the C-H bond being cleaved. nih.gov

| Mechanistic Step | Description | Change in Rh Oxidation State |

| Coordination | The substrate containing the C-H bond coordinates to the Rh(I) center. | Rh(I) |

| Oxidative Addition | The rhodium center inserts into the C-H bond, forming a C-Rh and an H-Rh bond. | Rh(I) → Rh(III) |

| Reductive Elimination | The newly formed groups on the rhodium center couple and are eliminated, regenerating the catalyst. | Rh(III) → Rh(I) |

Friedel-Crafts Type Electrophilic Aromatic Substitution Pathways

In certain instances, rhodium-catalyzed C-H functionalization can proceed through a mechanism analogous to the classic Friedel-Crafts reaction, which involves an electrophilic aromatic substitution (SEAr) pathway. wikipedia.orgbyjus.com This mechanism is typically relevant for electron-rich aromatic substrates. youtube.com In this pathway, a highly electrophilic rhodium species acts as the attacking electrophile.

The reaction is initiated by the generation of a cationic rhodium complex, which then attacks the π-system of the aromatic ring to form a σ-complex, also known as an arenium ion intermediate. byjus.commt.com In this intermediate, the aromaticity of the ring is temporarily disrupted. mt.com Subsequent deprotonation of the σ-complex restores the aromaticity and yields the arylated rhodium species, which can then proceed through the catalytic cycle. mt.com The use of a strong Lewis acid can facilitate the generation of the highly electrophilic rhodium catalyst required for this pathway. byjus.commt.com

Sigma-Complex Assisted Metathesis

The σ-Complex Assisted Metathesis (σ-CAM) mechanism provides an alternative pathway for C-H bond cleavage that does not involve a change in the formal oxidation state of the metal center. nih.govresearchgate.net This mechanism is distinct from both oxidative addition and concerted metalation-deprotonation. In the σ-CAM pathway, a σ-complex is formed between the rhodium center and the C-H bond of the substrate. nih.gov

This initial coordination activates the C-H bond, facilitating a metathesis reaction where the hydrogen atom is transferred to another ligand on the rhodium center, and a new C-Rh bond is formed. nih.govresearchgate.net This process occurs through a four-centered transition state. The σ-CAM mechanism is particularly relevant for d0 metals but has also been proposed for late transition metals. nih.gov It is a key mechanism in reactions such as alkane borylation and isotope exchange. nih.govresearchgate.net

Origins of Regioselectivity and Stereoselectivity in Rhodium Catalysis

A hallmark of rhodium catalysis is the high degree of selectivity that can often be achieved, directing the functionalization to a specific C-H bond (regioselectivity) and controlling the three-dimensional arrangement of the newly formed bonds (stereoselectivity). nih.govmdpi.com The origins of this selectivity are multifaceted and are a subject of intensive research.

Regioselectivity in rhodium-catalyzed C-H functionalization is often governed by a combination of steric and electronic factors. nih.govrsc.org The presence of directing groups on the substrate can play a crucial role in positioning the catalyst in proximity to a specific C-H bond, thereby ensuring high regioselectivity. mdpi.com Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the factors that control regioselectivity. nih.govacs.org For instance, in the silylation of alkyl C-H bonds, the high selectivity for the δ C-H bond was attributed to a high barrier for reductive elimination from the intermediate formed by cleavage of the γ C-H bond and a low barrier for reductive elimination from the intermediate formed by cleavage of the δ C-H bond. acs.org The electronic properties of the ligands on the rhodium catalyst can also significantly influence the regiochemical outcome by polarizing the substrate and favoring one reaction pathway over another. nih.govrsc.org

Stereoselectivity , particularly enantioselectivity, in rhodium-catalyzed reactions is typically achieved through the use of chiral ligands. mdpi.comacs.org These ligands create a chiral environment around the rhodium center, which can differentiate between enantiotopic C-H bonds or faces of a prochiral substrate. The unique configuration and steric hindrance of the ligand-catalyst complex play a vital role in controlling the stereochemical outcome of the reaction. mdpi.com DFT calculations have also provided valuable insights into the origins of stereoselectivity, helping to rationalize the observed product distributions and guide the design of new chiral catalysts. acs.org In some cases, the combination of an achiral rhodium catalyst with a chiral additive, such as a chiral Brønsted base, can also induce high levels of enantioselectivity. acs.org

| Selectivity Type | Controlling Factors | Examples of Control Elements |

| Regioselectivity | Steric hindrance, electronic effects, directing groups. | Bulky ligands, electron-donating/withdrawing substituents, chelating groups on the substrate. |

| Stereoselectivity | Chiral environment around the metal center. | Chiral phosphine (B1218219) ligands, chiral cyclopentadienyl (B1206354) ligands, chiral Brønsted acids/bases as co-catalysts. |

Advanced Characterization Techniques for Rhodium Trichloride Hydrate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Rhodium(III) Solution Chemistry

NMR spectroscopy is a powerful tool for studying the dynamic equilibria and structures of rhodium complexes in solution. The spin-1/2 nucleus, 103Rh, despite its low gyromagnetic ratio and consequent low sensitivity, offers a direct probe into the metallic center's electronic environment over an extremely wide chemical shift range.

Aqueous solutions of what is commercially known as "rhodium trichloride (B1173362) hydrate" are not simple solutions of a single species. Instead, they comprise a complex mixture of various chloro-aquo rhodium(III) complexes. 103Rh NMR spectroscopy has been instrumental in identifying these species. sci-hub.se The equilibrium between these species is dynamic, with their relative proportions depending on factors such as chloride concentration and the age of the solution. sci-hub.se

The identified species include the hexaaquoion [Rh(H₂O)₆]³⁺, along with a series of substituted complexes: [RhCl(H₂O)₅]²⁺, cis- and trans-[RhCl₂(H₂O)₄]⁺, and facial (fac) and meridional (mer) isomers of [RhCl₃(H₂O)₃]. sci-hub.se Due to the high sensitivity of the 103Rh chemical shift to the coordination environment, distinguishing these species based on chemical shift values alone can be challenging, as these values can vary significantly. core.ac.uk

A more definitive method for species identification relies on the analysis of the "fine structure" within each 103Rh NMR resonance. This fine structure arises from the 35Cl/37Cl isotope effects, which manifest as a unique isotopologue and, in some cases, isotopomer distribution for each complex. This complex pattern serves as a unique "NMR-fingerprint," allowing for the unambiguous assignment of the [RhClₙ(H₂O)₆₋ₙ]³⁻ⁿ species (for n=3-6), including their stereoisomers. sci-hub.secore.ac.uk This technique provides a powerful analytical capability for characterizing the precise speciation in rhodium(III) halide-rich media. core.ac.uk

Table 1: Major Rhodium(III) Chloro-Aquo Species in Aqueous Solution Identified by 103Rh NMR

| Complex Formula | Common Name/Isomers | Identification Method |

| [Rh(H₂O)₆]³⁺ | Hexaaquarhodium(III) ion | 103Rh NMR |

| [RhCl(H₂O)₅]²⁺ | Monochloropentaaquarhodium(III) ion | 103Rh NMR |

| [RhCl₂(H₂O)₄]⁺ | Dichlorotetraaquarhodium(III) ion (cis and trans isomers) | 103Rh NMR (Isotope Fingerprint) |

| [RhCl₃(H₂O)₃] | Trichlorotriaquorhodium(III) (fac and mer isomers) | 103Rh NMR (Isotope Fingerprint) |

| [RhCl₄(H₂O)₂]⁻ | Tetrachlorodiaquorhodate(III) ion (cis and trans isomers) | 103Rh NMR (Isotope Fingerprint) |

| [RhCl₅(H₂O)]²⁻ | Pentachloromonoaquorhodate(III) ion | 103Rh NMR (Isotope Fingerprint) |

| [RhCl₆]³⁻ | Hexachlororhodate(III) ion | 103Rh NMR (Isotope Fingerprint) |

Data sourced from studies on 35Cl/37Cl isotope effects in 103Rh NMR. sci-hub.secore.ac.uk

Rhodium trichloride hydrate (B1144303) is a versatile precursor for a vast array of organometallic and coordination complexes, including important catalytic species like rhodium hydrido complexes. Multinuclear NMR, incorporating nuclei such as ¹H, ¹³C, and ³¹P, is essential for the full characterization of these derivatives.

For instance, in rhodium-phosphine complexes, ³¹P NMR provides critical information. The chemical shifts and, notably, the rhodium-phosphorus coupling constants (¹JRh-P) are highly sensitive to the geometry of the complex, the oxidation state of the rhodium, and the nature of the other ligands. These parameters are invaluable for understanding the structure and bonding in catalytically active species derived from rhodium trichloride hydrate. The dynamic behavior of these complexes, such as ligand exchange, can also be studied using variable-temperature NMR techniques. rsc.org

Hydrido complexes, which feature one or more hydride (H⁻) ligands, are key intermediates in many catalytic cycles. The hydride ligand is typically observed in the ¹H NMR spectrum at a characteristic upfield chemical shift (often between 0 and -25 ppm). Coupling of the hydride proton to 103Rh and other nuclei like ³¹P provides definitive evidence for its coordination to the rhodium center and helps to elucidate the structure of the complex.

Table 2: Representative Multinuclear NMR Data for a Rhodium(I) Phosphine (B1218219) Complex

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (Hz) |

| ³¹P | ~30 | ¹J(Rh,P) ≈ 160-205 |

| ¹³C (imine) | ~178 | ²J(C,Rh) ≈ 1.6 |

| ¹H (hydride) | -10 to -20 (typical range) | ¹J(Rh,H), ²J(P,H) (variable) |

Note: Data are representative values for cis-phosphine rhodium(I) complexes and typical ranges for hydrido ligands. Specific values vary significantly with the complex's structure and environment. nih.gov

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for the structural analysis of rhodium complexes, providing direct information about the bonding between rhodium and its ligands.

When this compound is used to synthesize new complexes, ligands such as water and chloride are replaced by other donor molecules. IR spectroscopy is highly effective at confirming these substitution reactions. The disappearance of vibrations associated with coordinated water and the appearance of new bands characteristic of the incoming ligand (e.g., pyridine (B92270), phosphines, carbon monoxide) provide clear evidence of successful synthesis.

Furthermore, the frequencies of the vibrational modes of the coordinated ligands can offer insight into the nature of the metal-ligand bond. For example, in rhodium carbonyl complexes, the stretching frequency of the C≡O bond (ν(CO)) is a sensitive probe of the electronic environment at the rhodium center. Stronger back-donation from the rhodium d-orbitals to the π* orbitals of CO results in a weaker C≡O bond and a lower ν(CO) frequency.

The far-infrared region (typically below 600 cm⁻¹) is particularly important as it contains the stretching vibrations of the bonds between rhodium and its ligands (e.g., ν(Rh-Cl), ν(Rh-N), ν(Rh-P)). The position and number of these bands can help determine the geometry of the complex. For instance, complexes with facial (fac) and meridional (mer) arrangements of three identical ligands, such as fac-[RhCl₃(py)₃], will exhibit different numbers of Rh-Cl and Rh-N stretching bands due to their different symmetries (C₃ᵥ for fac and C₂ᵥ for mer). doubtnut.com

Table 3: Characteristic Far-IR Frequencies for Rhodium(I) Pyridine Complexes

| Vibrational Mode | Frequency Range (cm⁻¹) |

| ν(Rh-C) | ~450 - 490 |

| ν(Rh-N) | ~210 |

| ν(Rh-Cl) | ~310 |

| ν(Rh-Br) | ~235 |

Data are for cis-[Rh(CO)₂(pyridine)X] type complexes. tandfonline.com

X-ray Diffraction and Crystallography for Solid-State Structure Determination

Interestingly, despite its commercial availability and widespread use as RhCl₃·3H₂O, the precise crystal structure of this compound itself has not been elucidated crystallographically. sci-hub.se However, the anhydrous form, RhCl₃, is known to adopt a crystal structure analogous to that of YCl₃ and AlCl₃, featuring octahedrally coordinated rhodium centers. sci-hub.se

For the vast number of coordination and organometallic complexes derived from this compound, X-ray crystallography is the ultimate tool for structural verification. It has been used to confirm the octahedral geometry of countless Rh(III) complexes and the square planar or trigonal bipyramidal geometries common for Rh(I) derivatives. wikipedia.org For example, the structures of isomers, such as fac-[RhCl₃(PMe₃)₃], have been determined, revealing distorted octahedral coordination spheres and providing precise measurements of Rh-P and Rh-Cl bond lengths. nih.govnih.gov This structural information is crucial for understanding reaction mechanisms and structure-activity relationships in catalysis.

Table 4: Selected Crystallographic Data for fac-[RhCl₃(PMe₃)₃]·H₂O

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.0993 (10) |

| b (Å) | 11.4503 (8) |

| c (Å) | 19.3400 (13) |

| β (°) | 113.116 (2) |

| Volume (ų) | 3270.8 (4) |

| Z | 8 |

Data from Merola, J. S., & Franks, M. A. (2015). nih.gov

Electron Microscopy and Diffraction Techniques

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful for characterizing the morphology, size, and structure of materials at the micro- and nanoscale. While not typically used to determine the molecular structure of this compound itself, they are essential for studying the products of reactions where it is used as a precursor, particularly in the synthesis of nanomaterials.

For example, when rhodium trichloride is used to synthesize rhodium nanoparticles or nanowires, SEM provides information on the surface morphology, size distribution, and alignment of the resulting nanostructures. researchgate.net TEM offers higher resolution, allowing for the visualization of individual nanoparticles, the determination of their crystal structure through electron diffraction, and the analysis of their elemental composition via techniques like Energy-Dispersive X-ray Spectroscopy (EDS).

Advanced methods like identical location scanning transmission electron microscopy (IL-STEM) can be employed to track morphological and compositional changes of rhodium-containing nanoparticles during processes like catalytic reactions or degradation studies, providing atomic-level insights. acs.org These techniques are vital for understanding how synthesis parameters, starting from the rhodium trichloride precursor, influence the final properties of the nanostructured material.

Transmission Electron Microscopy (TEM) for Rhodium Nanoparticle Morphology and Size Distribution

Transmission Electron Microscopy (TEM) is an indispensable tool for characterizing the morphology and size distribution of rhodium nanoparticles synthesized from this compound precursors. High-resolution TEM (HRTEM) provides direct visualization of the nanoparticles, allowing for precise measurement of their dimensions and assessment of their shape and dispersity.

For instance, in the synthesis of gold-rhodium core-shell nanoflowers (Au@Rh NFs), TEM images revealed that the size of the nanoflowers increased with the amount of rhodium trichloride added to the reaction, growing from 19.3 ± 2 nm to 23.8 ± 1 nm. acs.org Similarly, rhodium nanoparticles synthesized via a milling process were determined by TEM to have a diameter of 2 nm. acs.org In another study, electrochemical synthesis of rhodium nanoparticles from rhodium (III) chloride allowed for control over particle size by varying the applied current intensity and potential, with TEM being used to subsequently study the size and morphology of the resulting nanoparticles. peacta.org

The data below, derived from various studies, illustrates the typical information obtained from TEM analysis of rhodium nanoparticles.

| Sample Description | Synthesis Method | Mean Particle Size (nm) | Morphology | Source |

|---|---|---|---|---|

| Au@Rh NFs (10 at. % Rh) | Seeded Growth | 19.3 ± 2 | Nanoflowers | acs.org |

| Au@Rh NFs (18 at. % Rh) | Seeded Growth | 22.9 ± 2 | Nanoflowers | acs.org |

| Au@Rh NFs (32 at. % Rh) | Seeded Growth | 23.8 ± 1 | Nanoflowers | acs.org |

| Rh NPs | Vibrating Ball Mill | 2 | Spherical | acs.org |

| Rh1 NPs (stabilised by PPh3) | Organometallic Decomposition | 1.52 ± 0.23 | - | rsc.org |

Electron Diffraction for Crystalline Structure Analysis of Rhodium Nanomaterials

Electron diffraction is a powerful technique used in conjunction with TEM to determine the crystalline structure of nanomaterials. fiveable.me By analyzing the diffraction pattern produced when an electron beam interacts with a crystalline sample, information about the atomic arrangement, crystal phase, and lattice parameters can be obtained. fiveable.memdpi.com

For rhodium nanomaterials derived from this compound, electron diffraction can confirm the formation of the expected face-centered cubic (fcc) structure of metallic rhodium. For example, high-resolution TEM images of Ru@Rh core-shell nanocrystals revealed lattice fringe spacings of 2.2 and 1.9 Å, which correspond to the (111) and (200) planes of fcc-Rh, respectively. nih.gov The Fast Fourier Transform (FFT) pattern generated from the shell region of these nanocrystals also exhibited diffraction spots consistent with the fcc phase. nih.gov

Techniques like Selected Area Electron Diffraction (SAED) can provide diffraction patterns from specific regions of a sample, which is particularly useful for analyzing individual or small groups of nanoparticles. fiveable.me The development of 3D electron diffraction techniques has further enhanced the capability to obtain accurate crystal structure refinements from nanoparticles as small as 10 nm. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis of Rhodium Compounds

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When analyzing rhodium compounds derived from this compound, XPS is critical for determining the oxidation state of rhodium and identifying the presence of other elements on the material's surface.

The binding energy of the Rh 3d core level is a key indicator of its oxidation state. For metallic rhodium (Rh(0)), the Rh 3d₅/₂ peak is typically observed at a binding energy of around 307.0 eV. xpsfitting.com When rhodium is in a higher oxidation state, such as in rhodium oxides (e.g., Rh₂O₃ or RhO₂), this peak shifts to a higher binding energy. mdpi.comaip.org For instance, the formation of an oxide layer on a rhodium surface resulted in a chemical shift of about 0.8 eV toward higher binding energies. mdpi.com

XPS can also reveal interactions between rhodium and other components, such as ligands. In a study of rhodium-phosphine complexes, the electron-donating effect of the triphenylphosphine (B44618) (PPh₃) ligand caused the rhodium atom to become more negatively charged, resulting in a lower measured binding energy. reading.ac.uk

The following table summarizes representative Rh 3d₅/₂ binding energies for different rhodium species.

| Rhodium Species | Rh 3d₅/₂ Binding Energy (eV) | Significance | Source |

|---|---|---|---|

| Metallic Rh | ~307.0 | Reference for Rh(0) state | xpsfitting.com |

| Oxidized Rh | ~307.8 | Indicates formation of rhodium oxide | mdpi.com |

| Rh in Rh-PPh₃ complex | Lower than metallic Rh | Shows electron donation from ligand | reading.ac.uk |

| Rh⁰ in Nanoparticles | 308.32 | Indicates metallic state at the core | rsc.org |

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) for Elemental Composition Determination

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a robust and widely used analytical technique for determining the elemental composition of various materials. wikipedia.org It is particularly useful for the quantitative analysis of rhodium content in samples prepared from this compound. The technique relies on exciting atoms in a sample with an argon plasma source and measuring the characteristic wavelengths of light emitted as they return to their ground state. thermofisher.com